molecular formula C9H8F3N3 B3389903 2-(Aminomethyl)-6-(trifluoromethyl)benzimidazole CAS No. 944903-89-3

2-(Aminomethyl)-6-(trifluoromethyl)benzimidazole

Cat. No. B3389903
CAS RN: 944903-89-3
M. Wt: 215.17
InChI Key: GBCHBEUIOXYVEW-UHFFFAOYSA-N
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Description

“2-(Aminomethyl)-6-(trifluoromethyl)benzimidazole” is a chemical compound that belongs to the class of benzimidazoles . It has been studied for its potential applications in various fields, including organic chemistry and medicinal chemistry .


Synthesis Analysis

The synthesis of 2-trifluoromethyl benzimidazoles, including “this compound”, can be achieved via the condensation of diamines or amino(thio)phenols with in situ generated CF3CN . This method has been reported to yield good to excellent results .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzimidazole core with a trifluoromethyl group at the 2-position and an aminomethyl group at the 6-position .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are primarily based on its benzimidazole core and the functional groups attached to it . The trifluoromethyl group can participate in various reactions due to its strong electron-withdrawing nature .

Future Directions

The future directions for the study of “2-(Aminomethyl)-6-(trifluoromethyl)benzimidazole” could include further exploration of its potential applications in medicinal chemistry, particularly in the context of ferroptosis induction . Additionally, further studies could focus on optimizing its synthesis and exploring its reactivity in various chemical reactions .

properties

IUPAC Name

[6-(trifluoromethyl)-1H-benzimidazol-2-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3N3/c10-9(11,12)5-1-2-6-7(3-5)15-8(4-13)14-6/h1-3H,4,13H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBCHBEUIOXYVEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)NC(=N2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501226543
Record name 6-(Trifluoromethyl)-1H-benzimidazole-2-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501226543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

944903-89-3
Record name 6-(Trifluoromethyl)-1H-benzimidazole-2-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944903-89-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Trifluoromethyl)-1H-benzimidazole-2-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501226543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [6-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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